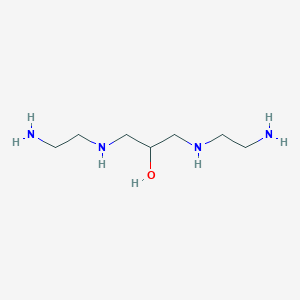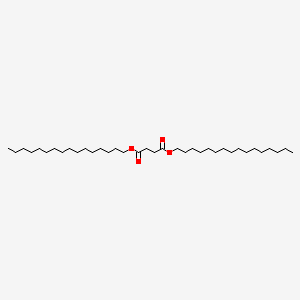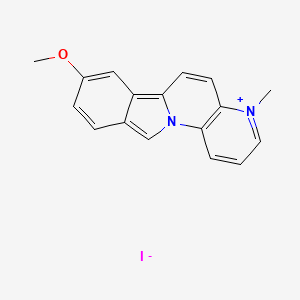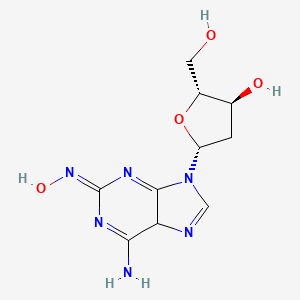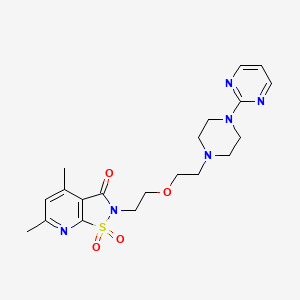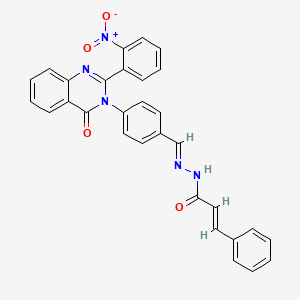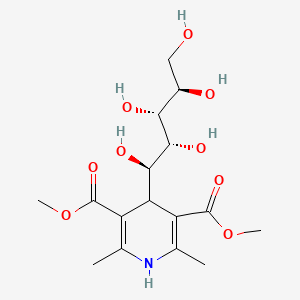
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring substituted with methoxycarbonyl groups and dimethyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of methoxycarbonyl and dimethyl groups onto the pyridine ring.
Chiral Resolution: Ensuring the (1R)- configuration through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction.
相似化合物的比较
Similar Compounds
D-Arabinitol: A sugar alcohol with similar structural features.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Methoxycarbonyl Substituted Compounds: Molecules with methoxycarbonyl groups attached to different rings.
Uniqueness
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- stands out due to its specific substitution pattern and chiral configuration, which may confer unique chemical and biological properties.
属性
CAS 编号 |
121497-13-0 |
|---|---|
分子式 |
C16H25NO9 |
分子量 |
375.37 g/mol |
IUPAC 名称 |
dimethyl 2,6-dimethyl-4-[(1R,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO9/c1-6-9(15(23)25-3)11(10(7(2)17-6)16(24)26-4)13(21)14(22)12(20)8(19)5-18/h8,11-14,17-22H,5H2,1-4H3/t8-,12-,13-,14+/m1/s1 |
InChI 键 |
IUVQJMAYVVPMTC-OJICRYGUSA-N |
手性 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C(C(C(CO)O)O)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


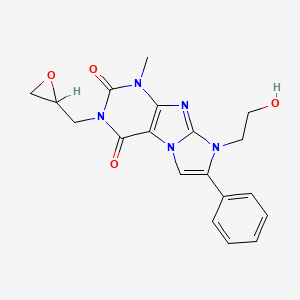

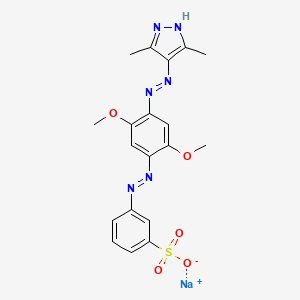
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
